molecular formula C15H16N2O B2406777 N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1311894-00-4

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B2406777
CAS No.: 1311894-00-4
M. Wt: 240.306
InChI Key: DSFYDQBPZYPJCQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a cyclopropyl group, and an indene carboxamide moiety

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-8-9-17(14-6-7-14)15(18)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYDQBPZYPJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N(CC#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyanomethyl halides in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the cyclopropyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanomethyl derivatives and cyclopropyl-containing molecules, such as:

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is unique due to its indene carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N3O
  • Molecular Weight : 217.25 g/mol

The synthesis typically involves the reaction of cyclopropyl amines with cyanomethyl derivatives in the presence of appropriate catalysts under controlled conditions. This process yields the desired carboxamide with high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Receptor Modulation : It has been shown to act on certain receptors, influencing cellular signaling pathways that regulate physiological responses.

Antitumor Activity

Research indicates that N-(cyanomethyl)-N-cyclopropyl derivatives exhibit moderate antitumor activity. A study involving its derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MCF715
HL6010
A54920

Antimicrobial Properties

Additionally, preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A study evaluated the efficacy of N-(cyanomethyl)-N-cyclopropyl derivatives in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.
  • Case Study 2: Antimicrobial Activity
    • In vitro tests were conducted to assess the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria.

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